N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a cyclopropane carboxamide, and an ethoxyphenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHOXYPHENYL)CARBAMATE: A related compound with similar structural features but lacking the thiadiazole and cyclopropane moieties.
N-(4-METHOXYPHENYL)CARBAMATE: Another similar compound with a methoxy group instead of an ethoxy group.
N-(2-ETHOXYPHENYL)CARBAMATE: A compound with the ethoxy group in a different position on the phenyl ring
Uniqueness
N-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-23-12-7-5-11(6-8-12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXNTKUJXOASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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